3-戊烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pent-3-enoic acid is a natural product found in Anonychomyrma nitidiceps with data available.

科学研究应用

化学合成

3-戊烯酸用于合成各种化学化合物。 例如,它已被用于改进3,3-二甲基-4-戊烯酸甲酯 (DPE) 的合成 .

工业应用

戊酸可由 3-戊烯酸合成,它是一种工业上重要的化学物质,应用于多个领域 . 目前它是从化石原料中生产的 .

生物燃料生产

3-戊烯酸可以转化为γ-戊内酯 (GVL),这是一种来自纤维素生物精炼厂的稳定平台化学品 . 这种转化在水溶性甲酸 (FA) 的存在下进行研究,它是一种可持续的可用还原剂 .

绿色可持续工艺

利用双功能催化剂从木质纤维素衍生的γ-戊内酯与甲酸合成戊酸是一种绿色可持续工艺 . 这项工作证明了含乙酰丙酸的水溶液与甲酸在一步催化转化中生成戊酸 .

与锆醇盐的络合

3-戊烯酸已被用于锆醇盐的络合 . Zr(OPrn)4 和 Zr(OBun)4 与 3-戊烯酸 (PA) 的反应在室温下通过溶胶-凝胶法在丙醇和丁醇溶液中进行研究 .

产物的水解稳定性

安全和危害

作用机制

Target of Action

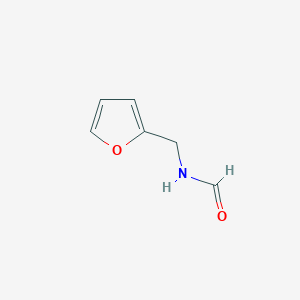

3-Pentenoic acid is a mono-carboxylic acid with an unbranched chain of five carbons connected by three single bonds and one double bond It’s worth noting that similar compounds have been found to interact with enzymes involved in amino acid and protein biosynthesis .

Pharmacokinetics

Its metabolism and excretion would likely involve standard processes for handling carboxylic acids .

Action Environment

The action, efficacy, and stability of 3-Pentenoic acid could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, its carboxylic acid group could ionize under certain pH conditions, potentially affecting its interaction with targets. Additionally, its stability could be influenced by temperature and other environmental conditions .

属性

| { "Design of the Synthesis Pathway": "The synthesis of 3-Pentenoic acid can be achieved through a two-step process involving the synthesis of 3-Penten-1-ol followed by oxidation to form 3-Pentenoic acid.", "Starting Materials": ["1-Pentene", "Methanol", "Sodium borohydride", "Chromium trioxide", "Sulfuric acid", "Water"], "Reaction": [ { "Step 1": "Add 1-Pentene to a solution of methanol and sodium borohydride in a round-bottom flask and stir the mixture at room temperature for 24 hours.", "Conditions": "Room temperature", "Reactants": ["1-Pentene", "Methanol", "Sodium borohydride"], "Products": ["3-Penten-1-ol"] }, { "Step 2": "Oxidize 3-Penten-1-ol with a mixture of chromium trioxide and sulfuric acid to form 3-Pentenoic acid.", "Conditions": "Reflux", "Reactants": ["3-Penten-1-ol", "Chromium trioxide", "Sulfuric acid", "Water"], "Products": ["3-Pentenoic acid"] } ] } | |

CAS 编号 |

1617-32-9 |

分子式 |

C5H8O2 |

分子量 |

100.12 g/mol |

IUPAC 名称 |

pent-3-enoic acid |

InChI |

InChI=1S/C5H8O2/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H,6,7) |

InChI 键 |

UIUWNILCHFBLEQ-UHFFFAOYSA-N |

手性 SMILES |

C/C=C/CC(=O)O |

SMILES |

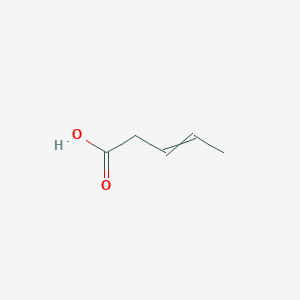

CC=CCC(=O)O |

规范 SMILES |

CC=CCC(=O)O |

| 5204-64-8 1617-32-9 |

|

Pictograms |

Corrosive |

同义词 |

3-PENTENOIC ACID; RARECHEM AL BO 0169; TRANS-3-PENTENOIC ACID; (E)-3-Pentenoicacid; (E)-CH3CH=CHCH2COOH; 3-Pentenoicacid,(3E)-; 3-Pentenoicacid,(E)-; E-3-Pentenoicacid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3-methylimidazo[1,2-A]pyridine](/img/structure/B36394.png)

![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)